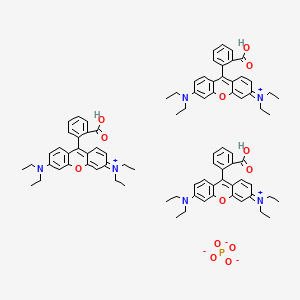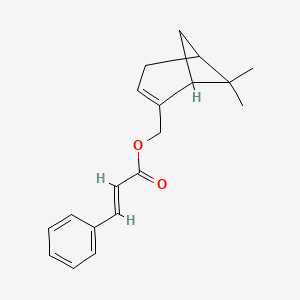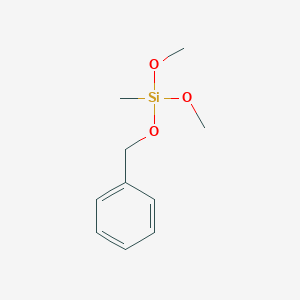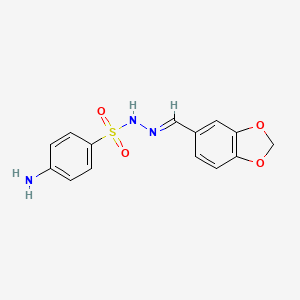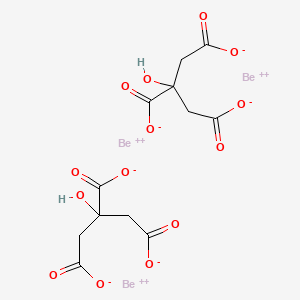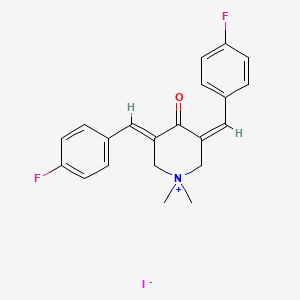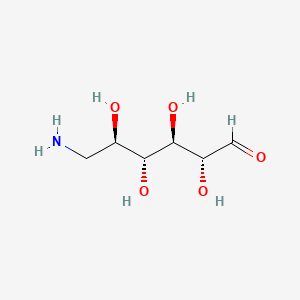
Ethyl hydrogen (1)-cis-cyclohexane-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl hydrogen (1)-cis-cyclohexane-1,2-dicarboxylate is an organic compound that belongs to the class of esters This compound is characterized by its unique structure, which includes a cyclohexane ring with two carboxylate groups in the cis configuration The ethyl group is attached to one of the carboxylate groups, while the hydrogen is attached to the other
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl hydrogen (1)-cis-cyclohexane-1,2-dicarboxylate typically involves the esterification of cis-cyclohexane-1,2-dicarboxylic acid. One common method is to react the acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
cis-Cyclohexane-1,2-dicarboxylic acid+EthanolH2SO4Ethyl hydrogen (1)-cis-cyclohexane-1,2-dicarboxylate+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
化学反応の分析
Types of Reactions
Ethyl hydrogen (1)-cis-cyclohexane-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding diacid.
Reduction: Reduction can lead to the formation of the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: cis-Cyclohexane-1,2-dicarboxylic acid.
Reduction: cis-Cyclohexane-1,2-dimethanol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
科学的研究の応用
Ethyl hydrogen (1)-cis-cyclohexane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Industry: The compound can be used in the production of polymers and resins, where its ester functionality is valuable.
作用機序
The mechanism of action of ethyl hydrogen (1)-cis-cyclohexane-1,2-dicarboxylate in various reactions involves the interaction of its ester and carboxylate groups with different reagents. For example, in esterification reactions, the carbonyl carbon of the ester group is attacked by nucleophiles, leading to the formation of new bonds. In reduction reactions, the ester group is reduced to an alcohol through the transfer of hydride ions.
類似化合物との比較
Ethyl hydrogen (1)-cis-cyclohexane-1,2-dicarboxylate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl hydrogen (1)-trans-cyclohexane-1,2-dicarboxylate: Similar structure but with the carboxylate groups in the trans configuration.
Ethyl hydrogen (1)-cis-cyclohexane-1,3-dicarboxylate: Similar structure but with carboxylate groups at the 1,3-positions instead of 1,2.
The uniqueness of this compound lies in its specific configuration and the presence of both ester and carboxylate functionalities, which make it versatile for various chemical transformations and applications.
特性
CAS番号 |
76756-35-9 |
|---|---|
分子式 |
C10H16O4 |
分子量 |
200.23 g/mol |
IUPAC名 |
(1R,2S)-2-ethoxycarbonylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O4/c1-2-14-10(13)8-6-4-3-5-7(8)9(11)12/h7-8H,2-6H2,1H3,(H,11,12)/t7-,8+/m1/s1 |
InChIキー |
XGRJGTBLDJAHTL-SFYZADRCSA-N |
異性体SMILES |
CCOC(=O)[C@H]1CCCC[C@H]1C(=O)O |
正規SMILES |
CCOC(=O)C1CCCCC1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




